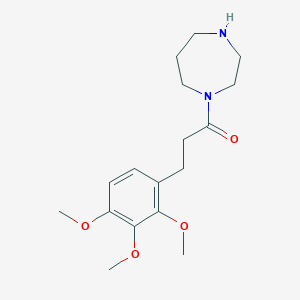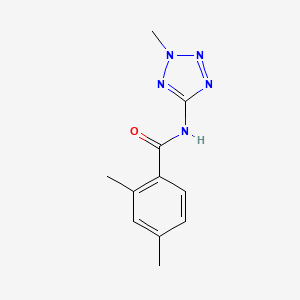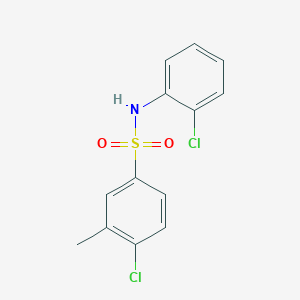
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. It is commonly referred to as DPT or Desoxy-DPT. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of this receptor, DPT is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to induce sleep in some individuals. It has also been found to have anticonvulsant properties, making it useful in the treatment of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one in lab experiments is its ability to produce consistent and reproducible results. However, it is important to note that the compound can be difficult to work with due to its low solubility in water and other solvents. Additionally, the compound may have potential toxicity concerns, and care should be taken when handling it in the lab.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, further research is needed to better understand the compound's mechanism of action and to investigate its potential for use in other therapeutic applications. Finally, there is potential for the development of new analogues of DPT with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,4-diazepan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including anxiolytic, sedative, and hypnotic properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-7-5-13(16(22-2)17(14)23-3)6-8-15(20)19-11-4-9-18-10-12-19/h5,7,18H,4,6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIKQJNKADPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCCNCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)

![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)

![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)



![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)
![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)
